molecular formula C9H15Cl2N3O B1384601 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2060033-39-6

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No. B1384601
CAS RN: 2060033-39-6
M. Wt: 252.14 g/mol
InChI Key: OOXODUOBZYQEKY-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride (6-AMC-2CB-DHP) is a synthetic compound that has been used in scientific research for a variety of applications. It is a selective agonist of the serotonin 5-HT2A receptor, and is a potent agonist of the 5-HT2B receptor. 6-AMC-2CB-DHP has a high affinity for the 5-HT2A and 5-HT2B receptors, and is a useful tool for studying the effects of serotonin receptor activation in the brain.

Scientific Research Applications

Synthesis Methods

  • An efficient synthesis method for new 3,4-dihydropyrimidin-2-ones, which include the chemical structure of interest, has been developed using a microwave-assisted Biginelli-like reaction. This method involves a three-component, one-pot condensation process, indicating a potential pathway for synthesizing this compound (Kefayati, Fakhriyannejad, & Mohammadi, 2009).
  • Another study reported the synthesis of 3,4-dihydropyrimidin-2-thiones derivatized by the alkaloid cytisine, achieved through Mannich aminomethylation. This research may inform the synthesis processes for related compounds (Kulakov, 2011).

Biological Activity

  • Research on the antimicrobial activity of certain 3,4-dihydropyrimidin-2-thione aminomethylene derivatives based on the alkaloid cytisine has been conducted, with one product showing pronounced activity. This could suggest potential applications in antimicrobial treatments (Kulakov, 2011).

Pharmacological Properties

  • A study on the synthesis of novel functionalized derivatives of 5-Nitro-3,4-dihydropyrimidin-2(1H)-one, which shares a similar structure, detailed the creation of compounds with potential pharmaceutical applications. These derivatives may have implications for the development of new drugs (Sukach et al., 2007).
  • The research on 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3, 4-dihydropyrimidin-4(3H)-ones explored their potential as inhibitors of HIV-1 reverse transcriptase, indicating the compound's relevance in antiviral research (Mai et al., 1999).

properties

IUPAC Name

4-(aminomethyl)-2-cyclobutyl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c10-5-7-4-8(13)12-9(11-7)6-2-1-3-6;;/h4,6H,1-3,5,10H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXODUOBZYQEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CC(=O)N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 2
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 3
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 4
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 5
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 6
6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride

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